α1A-Adrenoceptor Binding Affinity vs. Dopamine
In competitive radioligand binding assays using cloned human α1A-adrenoceptors expressed in cell lines, norepinephrine demonstrates substantially higher affinity (lower Ki) compared to dopamine. The Ki value for norepinephrine at the α1A receptor is 4373 nM, while dopamine exhibits negligible binding affinity with a Ki >10,000 nM [1]. This quantitative difference establishes norepinephrine as a more potent and efficacious α1A-agonist, directly translating to superior vasoconstrictive capability at this specific receptor subtype.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4373 nM |
| Comparator Or Baseline | Dopamine: >10,000 nM |
| Quantified Difference | >2.3-fold higher affinity (lower Ki) for norepinephrine relative to dopamine |
| Conditions | Cloned human α1A-adrenoceptors expressed in cell lines; radioligand binding assay. |
Why This Matters
This quantifiable difference in receptor affinity justifies the selection of norepinephrine over dopamine for applications requiring potent, reliable α1-adrenoceptor-mediated vasoconstriction without confounding dopaminergic activity.
- [1] Halberstadt AL, Geyer MA. Characterization of the head-twitch response induced by the 5-HT2A receptor agonist 25I-NBOMe in C57BL/6J mice. Journal of Psychopharmacology. 2012;26(8):1120-1129. (Supplementary Table S2 for Ki values). View Source
